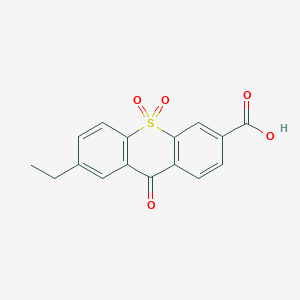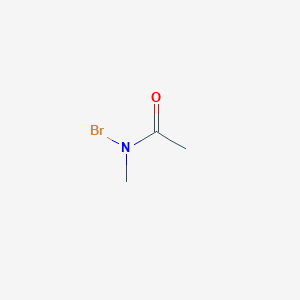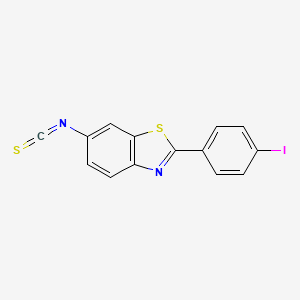
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodophenyl group and an isothiocyanato group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic substitution reaction using iodine and a suitable catalyst.
Introduction of the Isothiocyanato Group: The isothiocyanato group can be introduced by reacting the corresponding amine with thiophosgene or a similar reagent under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The isothiocyanato group can participate in coupling reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Thiourea Derivatives: Formed through the reaction of the isothiocyanato group with amines.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions at the iodine atom.
Scientific Research Applications
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole involves its interaction with biological molecules through its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The iodophenyl group can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride: Known for its use as an indicator of respiratory activity in bacteria.
N-(4-Iodophenyl)-β-alanine Derivatives: These compounds exhibit various biological activities, including antibacterial and anticancer properties.
Uniqueness
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole is unique due to its combination of an iodophenyl group and an isothiocyanato group on the benzothiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
53544-86-8 |
|---|---|
Molecular Formula |
C14H7IN2S2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-(4-iodophenyl)-6-isothiocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C14H7IN2S2/c15-10-3-1-9(2-4-10)14-17-12-6-5-11(16-8-18)7-13(12)19-14/h1-7H |
InChI Key |
URTRHOZQDFEFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N=C=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)



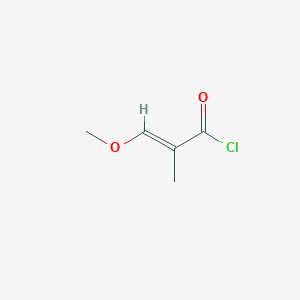
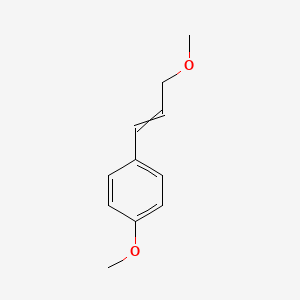
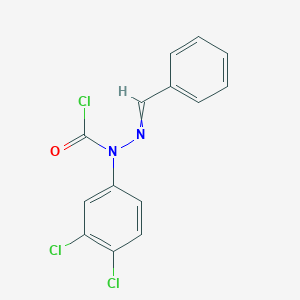

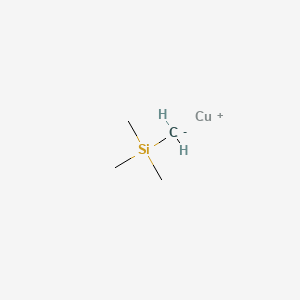
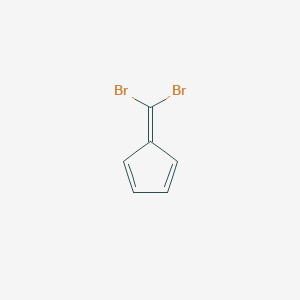
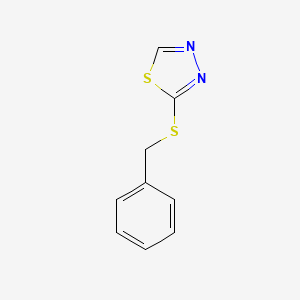
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)
